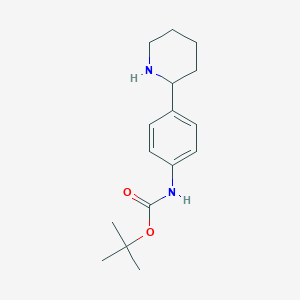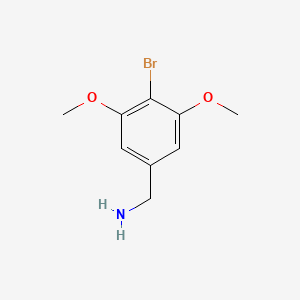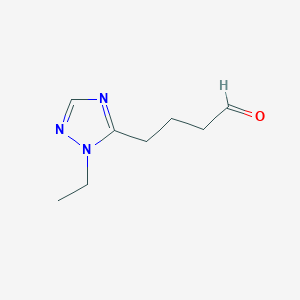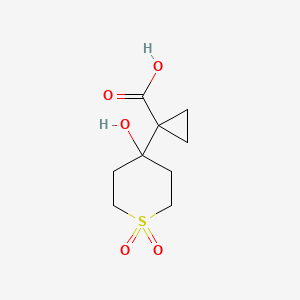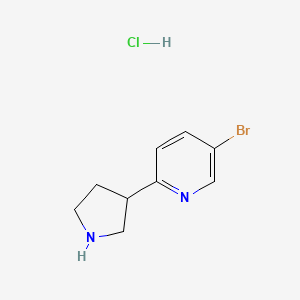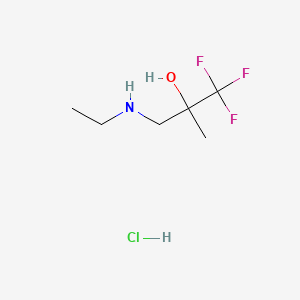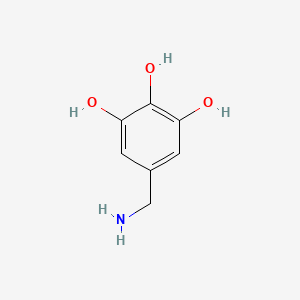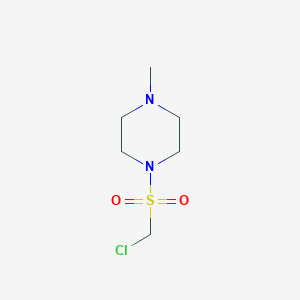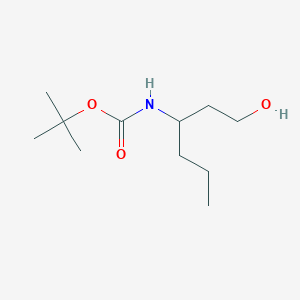
tert-Butyl (1-hydroxyhexan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-hydroxyhexan-3-yl)carbamate: is an organic compound with the molecular formula C11H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxyhexyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydroxyhexan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyhexyl derivative. One common method is the reaction of tert-butyl carbamate with 1-hydroxyhexan-3-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of tert-butyl N-(1-hydroxyhexan-3-yl)carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(1-hydroxyhexan-3-yl)carbamate can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(1-hydroxyhexan-3-yl)carbamate is used as a building block in organic synthesis. It is often employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a protecting group for amines. Protecting groups are essential in multi-step synthesis to prevent unwanted reactions at specific sites of a molecule.
Medicine: The compound may be used in the development of new drugs. Its carbamate group can be modified to create derivatives with potential therapeutic properties.
Industry: In the industrial sector, tert-butyl N-(1-hydroxyhexan-3-yl)carbamate is used in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-hydroxyhexan-3-yl)carbamate depends on its application. In organic synthesis, it acts as a protecting group for amines, preventing unwanted reactions. The carbamate group can be selectively removed under specific conditions, allowing for the synthesis of complex molecules.
In biological systems, the compound may interact with enzymes or receptors, depending on its structure and functional groups. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl N-(6-hydroxyhexan-3-yl)carbamate: A similar compound with a different position of the hydroxy group.
tert-Butyl N-(1-hydroxyhexan-2-yl)carbamate: Another similar compound with a different position of the hydroxy group.
Uniqueness: tert-Butyl N-(1-hydroxyhexan-3-yl)carbamate is unique due to the specific position of the hydroxy group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H23NO3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
tert-butyl N-(1-hydroxyhexan-3-yl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14) |
Clave InChI |
VWDSKWXVCMYLDW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCO)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



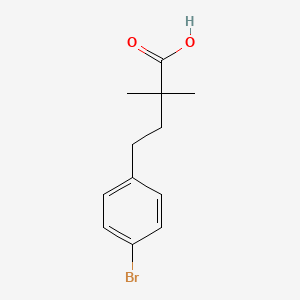
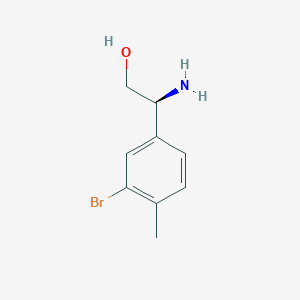
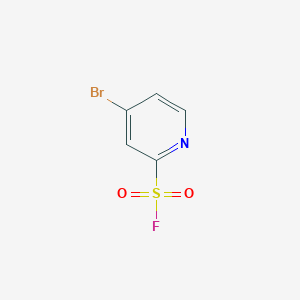
![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)
